4-(Methoxycarbonyl)-1,4-dimethylcyclohexanecarboxylic acid
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Overview
Description
4-(Methoxycarbonyl)-1,4-dimethylcyclohexanecarboxylic acid is an organic compound with a complex structure that includes a cyclohexane ring substituted with methoxycarbonyl and carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methoxycarbonyl)-1,4-dimethylcyclohexanecarboxylic acid can be achieved through several methods. One common approach involves the reaction of 4-iodobenzoic acid methyl ester with trimethylborate in anhydrous THF, followed by the addition of n-BuLi at -78°C. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with ethyl acetate .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Methoxycarbonyl)-1,4-dimethylcyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4-(Methoxycarbonyl)-1,4-dimethylcyclohexanecarboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Methoxycarbonyl)-1,4-dimethylcyclohexanecarboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(Methoxycarbonyl)benzeneboronic acid
- 4-(Methoxycarbonyl)cyclohexane-1-carboxylic acid
Uniqueness
4-(Methoxycarbonyl)-1,4-dimethylcyclohexanecarboxylic acid is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C11H18O4 |
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Molecular Weight |
214.26 g/mol |
IUPAC Name |
4-methoxycarbonyl-1,4-dimethylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C11H18O4/c1-10(8(12)13)4-6-11(2,7-5-10)9(14)15-3/h4-7H2,1-3H3,(H,12,13) |
InChI Key |
HUYZWIMGIIXGIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)(C)C(=O)OC)C(=O)O |
Origin of Product |
United States |
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